Methyl 2,1,3-benzothiadiazole-5-carboxylate
CAS No.: 175204-21-4
Cat. No.: VC20917046
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175204-21-4 |
|---|---|
| Molecular Formula | C8H6N2O2S |
| Molecular Weight | 194.21 g/mol |
| IUPAC Name | methyl 2,1,3-benzothiadiazole-5-carboxylate |
| Standard InChI | InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-6-7(4-5)10-13-9-6/h2-4H,1H3 |
| Standard InChI Key | LRMFSMKHXKDUDG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=NSN=C2C=C1 |
| Canonical SMILES | COC(=O)C1=CC2=NSN=C2C=C1 |
Introduction
Physical and Chemical Properties
Methyl 2,1,3-benzothiadiazole-5-carboxylate possesses distinctive physicochemical properties that influence its behavior in various chemical environments. Understanding these properties is essential for predicting its reactivity and potential applications.
Table 1: Physical and Chemical Properties of Methyl 2,1,3-Benzothiadiazole-5-Carboxylate
Structural Characteristics
Methyl 2,1,3-benzothiadiazole-5-carboxylate features a unique bicyclic structure comprising a benzene ring fused to a thiadiazole ring. The thiadiazole portion contains a sulfur atom and two nitrogen atoms in a five-membered ring, creating a heterocyclic system with distinct electronic properties. The carboxylate functional group is positioned at the 5-position of the benzene ring, while the methyl group is attached to the oxygen of the carboxylate, forming a methyl ester.
This structural arrangement contributes significantly to the compound's reactivity and applications. The electron-withdrawing nature of the ester group influences the electron distribution across the aromatic system, affecting its behavior in chemical reactions. Additionally, the methyl ester moiety enhances the compound's solubility in organic solvents compared to the corresponding carboxylic acid, making it more amenable to various synthetic transformations and purification procedures .
The presence of the thiadiazole ring also contributes to the compound's ability to form stable complexes with metal ions, a property that has potential applications in metalloenzyme modulation and catalysis.
Synthesis Methods
Several synthetic routes have been developed for the preparation of methyl 2,1,3-benzothiadiazole-5-carboxylate. These methods typically involve either direct esterification of the corresponding carboxylic acid or derivatization of related benzothiadiazole compounds.
Esterification Route
The most common synthetic approach involves the esterification of 2,1,3-benzothiadiazole-5-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid under reflux conditions. This method follows standard esterification procedures and can be optimized for industrial production by employing continuous flow reactors for better yield control.
From Carbonyl Chloride Precursor
Another synthetic route involves the reaction of 2,1,3-benzothiadiazole-5-carbonyl chloride with methanol. The carbonyl chloride intermediate can be prepared from 3,4-diaminobenzoic acid through a multi-step process involving treatment with thionyl chloride .
C-H Functionalization Approaches
Recent advancements in synthetic methodology include the regioselective C-H borylation of the parent 2,1,3-benzothiadiazole (BTD) structure. As reported in the literature, iridium-catalyzed C-H borylation allows access to versatile 5-boryl or 4,6-diboryl BTD building blocks, which can undergo further functionalization at various positions. This approach represents a significant advancement in benzothiadiazole chemistry, allowing for more efficient derivatization without the need for de novo synthesis .
The synthesis method can be outlined as follows:
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Regioselective Ir-catalyzed C-H borylation of 2,1,3-benzothiadiazole
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Conversion of the borylated intermediate to the carboxylic acid derivative
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Esterification with methanol to yield methyl 2,1,3-benzothiadiazole-5-carboxylate
Applications
Methyl 2,1,3-benzothiadiazole-5-carboxylate has found applications in various scientific disciplines, owing to its unique structural features and reactivity profile.
Biological Applications
Research indicates that methyl 2,1,3-benzothiadiazole-5-carboxylate and related compounds exhibit potential biological activities, particularly antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to form stable complexes with metal ions allows it to potentially modulate metalloenzyme activity, suggesting applications in medicinal chemistry and drug development.
The benzothiadiazole scaffold itself has been studied for various biological applications, including:
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Antimicrobial agents
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Herbicidal properties
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Pharmaceutical development
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Agricultural chemical applications
While specific studies on the methyl ester derivative are more limited, the foundation of research on the benzothiadiazole core provides insight into potential biological applications of this compound.
Materials Science Applications
Benzothiadiazole derivatives, including methyl 2,1,3-benzothiadiazole-5-carboxylate, have gained significant attention in materials science, particularly in the development of:
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Organic semiconductors
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Fluorescent materials
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Solar cell components
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Conducting polymers
The electronic properties of the benzothiadiazole core make it valuable in creating materials with specific optical and electronic characteristics. The methyl ester functionality provides a reactive site for further modification, allowing for the incorporation of this building block into larger molecular structures designed for specific applications .
Related Compounds
Several compounds structurally related to methyl 2,1,3-benzothiadiazole-5-carboxylate have been reported in the literature, providing context for understanding its chemical behavior and applications.
Parent Compound: 2,1,3-Benzothiadiazole
The parent compound, 2,1,3-benzothiadiazole, serves as the core structure for various derivatives. It has been extensively studied and provides the foundation for understanding the chemical behavior of its derivatives, including the methyl ester discussed here .
Other Derivatives
Other notable derivatives include:
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5-Methyl-2,1,3-benzothiadiazole (CAS: 1457-93-8): Features a methyl group at the 5-position instead of a carboxylate.
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2,1,3-Benzothiadiazole-5-carbonyl chloride (CAS: 321309-31-3): An important synthetic intermediate in the preparation of various benzothiadiazole derivatives, including the methyl ester .
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4,7-Dibromo-2,1,3-benzothiadiazole: A common building block in the design and synthesis of conductive polymers and materials for organic electronics. These related compounds have their own unique properties and applications, but share the benzothiadiazole core structure, providing a broader context for understanding the chemistry of this class of compounds.
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